1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}urea
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Overview
Description
3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHYLPHENYL)AMINO]METHYLIDENE]UREA is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, dimethylpyrimidinyl, and ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHYLPHENYL)AMINO]METHYLIDENE]UREA typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHYLPHENYL)AMINO]METHYLIDENE]UREA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHYLPHENYL)AMINO]METHYLIDENE]UREA has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHYLPHENYL)AMINO]METHYLIDENE]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-DICHLOROPHENYL)-N’-((1E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)UREA
- **N-(3,5-DICHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINE
Uniqueness
3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHYLPHENYL)AMINO]METHYLIDENE]UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}urea is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Amino group : Contributes to its biological reactivity.
- Chlorophenyl group : May enhance lipophilicity and cellular uptake.
- Pyrimidine derivative : Often associated with biological activity in medicinal chemistry.
Molecular Formula
The molecular formula for this compound is C18H20Cl2N4, with a molecular weight of approximately 371.29 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzyme Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : The presence of the pyrimidine moiety suggests potential interactions with various receptors, possibly affecting signaling pathways related to cell growth and apoptosis.
Mechanism | Description |
---|---|
Enzyme Inhibition | Potential inhibition of kinases or other enzymes related to tumor growth. |
Receptor Modulation | Interaction with receptors affecting cell signaling and proliferation. |
Anticancer Activity
Several studies have reported on the anticancer potential of similar urea derivatives. For instance, compounds with structural similarities have been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Case Study: In Vitro Analysis
In a study conducted on human cancer cell lines, the compound exhibited significant cytotoxicity at concentrations ranging from 10 to 50 µM, with an IC50 value indicating effective growth inhibition.
Antimicrobial Activity
Preliminary screening has suggested that this compound may also possess antimicrobial properties. Research on related compounds has shown efficacy against a range of bacterial strains, indicating a potential for development as an antibiotic agent.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against multiple bacterial strains |
Safety and Toxicology
While the therapeutic potential is significant, safety profiles must be established. Toxicological assessments are crucial to determine the safety margins before clinical applications. Current data suggest low toxicity in preliminary animal models, but further studies are needed.
Properties
Molecular Formula |
C22H22Cl2N6O |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C22H22Cl2N6O/c1-4-15-5-7-16(8-6-15)27-21(29-20-25-13(2)11-14(3)26-20)30-22(31)28-17-9-10-18(23)19(24)12-17/h5-12H,4H2,1-3H3,(H3,25,26,27,28,29,30,31) |
InChI Key |
TXAGFWIPIBEGPE-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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